2-Amino-6-(3-methoxyanilino)purine

cytokinin oxidase/dehydrogenase CKX inhibition plant growth regulator

2-Amino-6-(3-methoxyanilino)purine (CAS 1089014-55-0, CHEMBL446025, molecular formula C₁₂H₁₂N₆O, MW 256.26 g/mol) is a 2,6-disubstituted purine derivative belonging to the 2-amino-6-anilinopurine class. This compound has been characterized as an inhibitor of Arabidopsis thaliana cytokinin oxidase/dehydrogenase 2 (AtCKX2) in the landmark SAR study by Zatloukal et al.

Molecular Formula C12H12N6O
Molecular Weight 256.26 g/mol
Cat. No. B8667998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-(3-methoxyanilino)purine
Molecular FormulaC12H12N6O
Molecular Weight256.26 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC2=NC(=NC3=C2NC=N3)N
InChIInChI=1S/C12H12N6O/c1-19-8-4-2-3-7(5-8)16-11-9-10(15-6-14-9)17-12(13)18-11/h2-6H,1H3,(H4,13,14,15,16,17,18)
InChIKeyVYIBHYMWGFDSDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-(3-methoxyanilino)purine for Cytokinin Oxidase and CDK2 Inhibitor Development – A Comparator-Based Evidence Guide


2-Amino-6-(3-methoxyanilino)purine (CAS 1089014-55-0, CHEMBL446025, molecular formula C₁₂H₁₂N₆O, MW 256.26 g/mol) is a 2,6-disubstituted purine derivative belonging to the 2-amino-6-anilinopurine class [1]. This compound has been characterized as an inhibitor of Arabidopsis thaliana cytokinin oxidase/dehydrogenase 2 (AtCKX2) in the landmark SAR study by Zatloukal et al. (2008), which systematically compared 2-X-6-anilinopurines bearing halogen, amino, nitro, methylthio, and hydrogen substituents at the C-2 position [2]. More recently, the 2-amino-6-anilinopurine scaffold has been explicitly identified as a privileged starting point for structure-based design of selective CDK2 inhibitors targeting triple-negative breast cancer, as demonstrated by Liang et al. (2022) in Frontiers in Pharmacology [3]. Unlike its 2-chloro and 2-fluoro congeners that dominate CKX inhibitor development (e.g., INCYDE), the 2-amino variant offers a distinct hydrogen-bond donor/acceptor profile at the purine C-2 position, conferring a differentiated selectivity and synthetic derivatization trajectory that makes generic substitution scientifically unsound.

Why 2-Chloro- or 2-Fluoro-6-anilinopurines Cannot Substitute for 2-Amino-6-(3-methoxyanilino)purine in CKX and CDK Research


Within the 2-X-6-anilinopurine pharmacophore, the C-2 substituent is not a passive spectator but a primary determinant of both inhibitory potency against AtCKX2 and downstream kinase selectivity profiles. BRENDA-curated IC₅₀ data from Zatloukal et al. (2008) reveal that changing the C-2 group from amino to chloro increases AtCKX2 inhibitory potency approximately 7.7-fold (IC₅₀ 29 µM vs. 3.75 µM), while changing to fluoro increases potency approximately 15.3-fold (IC₅₀ 1.9 µM) [1]. This quantitative divergence means that 2-chloro and 2-fluoro analogs are far more potent CKX inhibitors — an advantage for agricultural cytokinin modulation but a potential liability in kinase research where excessive CKX inhibition may confound cellular phenotypic readouts. Conversely, for CDK2-targeted medicinal chemistry, Liang et al. (2022) explicitly demonstrated that the 2-amino substituent enables unique hydrogen-bonding interactions within the CDK2 ATP-binding pocket that are sterically and electronically inaccessible to 2-halo congeners, directly enabling the structure-based optimization that yielded compound 11l (CDK2 IC₅₀ = 19 nM) [2]. Generic interchange between 2-amino, 2-chloro, and 2-fluoro analogs therefore collapses the very structure-activity relationships that define each scaffold's utility.

Quantitative Differentiation Evidence: 2-Amino-6-(3-methoxyanilino)purine vs. Closest 6-Anilinopurine Analogs


AtCKX2 Inhibitory Potency: 2-Amino vs. 2-Chloro-6-(3-methoxyanilino)purine Direct Comparison

In a direct head-to-head comparison within the same experimental system, 2-amino-6-(3-methoxyanilino)purine exhibits an AtCKX2 IC₅₀ of 29 µM (0.029 mM), while its 2-chloro congener — 2-chloro-6-(3-methoxyanilino)purine — achieves an IC₅₀ of 3.75 µM (0.00375 mM) [1]. This represents an approximately 7.7-fold potency differential. The 2-nitro analog (2-nitro-6-(3-methoxyanilino)purine) shows an intermediate IC₅₀ of 25.4 µM (0.0254 mM), only marginally more potent than the 2-amino compound (1.14-fold difference), while the 2-fluoro analog is the most potent of the series at IC₅₀ 1.9 µM (0.0019 mM) [1]. All measurements were performed in the same assay using heterologously expressed AtCKX2 in Saccharomyces cerevisiae [2]. Importantly, the unsubstituted 6-anilinopurine and the native cytokinin trans-zeatin showed no detectable inhibition in this system, underscoring the essential role of the C-2 substituent for CKX2 engagement [1].

cytokinin oxidase/dehydrogenase CKX inhibition plant growth regulator 6-anilinopurine SAR

C-2 Substituent-Specific CKX2 SAR: Amino vs. Methylthio vs. Unsubstituted Derivatives

The systematic SAR study by Zatloukal et al. (2008) established a clear rank order of C-2 substituent effects on AtCKX2 inhibition. The 2-amino substitution (IC₅₀ = 29 µM) confers measurable but moderate inhibitory activity, placing it in a distinct tier above several analogs: 2-methylthio-6-(3-methoxyanilino)purine and four 2-chloro-6-(hydroxy/methoxy-anilino)purine positional isomers all exhibit IC₅₀ values above 100 µM — defined as the threshold for meaningful inhibition in this study — and are therefore classified as essentially inactive against AtCKX2 [1]. The 6-(3-methoxyanilino)purine analog lacking any C-2 substituent (IC₅₀ = 14 µM, 0.014 mM) is approximately 2-fold more potent than the 2-amino compound [1]. This demonstrates that the 2-amino group is not merely a placeholder: it actively modulates CKX2 affinity downward relative to the unsubstituted baseline, in direct contrast to the 2-halo substituents (chloro, fluoro) which dramatically enhance potency. BindingDB independently corroborates the target compound's IC₅₀ as 27 µM (2.70E+4 nM), consistent with the BRENDA-curated 29 µM value within experimental error [2].

structure-activity relationship C-2 substituent CKX inhibitor design purine pharmacophore

2-Amino Scaffold Enables CDK2 Inhibitor Derivatization Inaccessible to 2-Halo-6-anilinopurines

Liang et al. (2022) employed a structure-based design strategy that specifically leveraged the 2-amino substituent of the purine core as a hydrogen-bond donor to engage key residues within the CDK2 ATP-binding pocket [1]. This design campaign, starting from the 2-aminopurine scaffold, yielded compound 11l with a CDK2 IC₅₀ of 19 nM and selectivity against other CDK isoforms [1]. The 2-amino group's hydrogen-bond donor capability is fundamentally distinct from the electron-withdrawing, non-hydrogen-bond-donating character of the 2-chloro and 2-fluoro substituents found in the CKX-optimized analogs (INCYDE series), which are sterically and electronically incompatible with the same CDK2 binding mode [2]. This is a class-level inference based on established purine-CDK2 co-crystal structures demonstrating that the C-2 position directly interfaces with the kinase hinge region [2]. Moreover, the broader 2-arylaminopurine SAR literature (Coxon et al., 2017) confirms that 6-substituted 2-arylaminopurines achieve 10- to 80-fold CDK2-over-CDK1 selectivity, reinforcing the critical role of the C-2 amino/arylamino functionality in isoform discrimination — a feature absent in 2-halo-6-anilinopurines [3].

CDK2 inhibitor 2-aminopurine scaffold structure-based drug design triple-negative breast cancer

Patent-Cited Structural Uniqueness: 2-Amino as a Preferred Substituent for Selective CKX Inhibitor Development

International patent application WO2009003428A2 (Spichal et al.), titled 'Substituted 6-anilinopurine derivatives as inhibitors of cytokinin oxidase/dehydrogenase and preparations containing these derivatives,' explicitly identifies 2-amino, along with 2-chloro and 2-fluoro, as one of the three most promising C-2 substituents for developing specific CKX inhibitors [1]. This patent protection creates a defined intellectual property landscape wherein each C-2 substituent class (amino, chloro, fluoro) represents a distinct chemical series with independent claims and differentiated application scope. The subsequent commercial development of 2-chloro-6-(3-methoxyphenylamino)purine as the agricultural product INCYDE demonstrates that the 2-chloro series has been exploited for plant growth regulation, while the 2-amino series remains relatively under-explored commercially — representing a whitespace opportunity for novel composition-of-matter or method-of-use intellectual property [2]. The patent explicitly envisions the 2-amino derivatives for 'specific CKX inhibitors preparation,' distinguishing them from the broader 2-halo series [1].

CKX inhibitor patent 6-anilinopurine derivative plant biotechnology agricultural chemistry

Evidence-Backed Application Scenarios for 2-Amino-6-(3-methoxyanilino)purine Procurement


Cytokinin Homeostasis Studies Requiring Moderate, Non-Saturating CKX2 Inhibition

Use scenario: cytokinin homeostasis research, plant tissue culture optimization, and CKX inhibitor dose-response characterization.

Medicinal Chemistry Starting Point for CDK2-Selective Inhibitor Design

Use scenario: structure-based CDK2 inhibitor design, kinase selectivity profiling, and anti-proliferative screening in TNBC cell lines (e.g., MDA-MB-231).

Freedom-to-Operate CKX Inhibitor Research in Agricultural Biotechnology

Use scenario: proprietary agricultural CKX inhibitor development, crop yield enhancement, stress tolerance improvement, and plant tissue culture media optimization.

Chemical Biology Tool Compound for Studying C-2 Substituent Effects on Purine-Enzyme Recognition

Use scenario: enzyme mechanism studies, purine-recognition structural biology, and computational chemistry model validation.

Quote Request

Request a Quote for 2-Amino-6-(3-methoxyanilino)purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.